(2H-1,3-Dithiol-2-ylidene)acetaldehyde (2H-1,3-Dithiol-2-ylidene)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 88313-06-8
VCID: VC19265170
InChI: InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H
SMILES:
Molecular Formula: C5H4OS2
Molecular Weight: 144.2 g/mol

(2H-1,3-Dithiol-2-ylidene)acetaldehyde

CAS No.: 88313-06-8

Cat. No.: VC19265170

Molecular Formula: C5H4OS2

Molecular Weight: 144.2 g/mol

* For research use only. Not for human or veterinary use.

(2H-1,3-Dithiol-2-ylidene)acetaldehyde - 88313-06-8

Specification

CAS No. 88313-06-8
Molecular Formula C5H4OS2
Molecular Weight 144.2 g/mol
IUPAC Name 2-(1,3-dithiol-2-ylidene)acetaldehyde
Standard InChI InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H
Standard InChI Key AEWRCWHGIXHGTD-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=CC=O)S1

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(2H-1,3-Dithiol-2-ylidene)acetaldehyde consists of a planar 1,3-dithiol ring (C2S2) fused to an acetaldehyde group (CH3CHO). The dithiolylidene moiety introduces a conjugated π-system, which stabilizes the molecule through delocalized electrons across the sulfur atoms and the aldehyde group. Key structural parameters inferred from analogous compounds include:

PropertyValue/Description
Molecular FormulaC4H4OS2
Molecular Weight148.21 g/mol
Bond Length (C-S)~1.76 Å (typical for dithiols)
Conjugation SystemExtended π-conjugation

The planar geometry of the dithiol ring and the aldehyde’s sp²-hybridized carbonyl oxygen suggest potential for intramolecular charge transfer, a feature exploited in optoelectronic materials .

Spectroscopic Characteristics

Hypothetical spectroscopic data, based on related dithiol derivatives, include:

  • IR Spectroscopy: Strong absorption bands near 1680–1720 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-S vibrations) .

  • NMR Spectroscopy:

    • ¹H NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; aromatic protons on the dithiol ring at δ 6.5–7.5 ppm .

    • ¹³C NMR: Carbonyl carbon at δ 190–200 ppm; thiocarbonyl carbons at δ 140–160 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde has been reported, plausible methods include:

Condensation of Acetaldehyde with 1,3-Dithiol-2-thione

A two-step process involving:

  • Thionation: Treatment of acetaldehyde with Lawesson’s reagent to form the corresponding dithiol-2-thione.

  • Dehydrogenation: Oxidation or thermal elimination to generate the ylidene moiety .

Cyclization of Mercaptoacetaldehyde Derivatives

Mercaptoacetaldehyde could undergo cyclization in the presence of a sulfur source (e.g., elemental sulfur) under acidic conditions to form the dithiol ring .

Yield Optimization

Reaction conditions such as temperature (80–120°C), solvent (e.g., toluene or DMF), and catalysts (e.g., BF3·Et2O) may improve yields, as seen in similar syntheses .

Physical and Chemical Properties

Thermodynamic Data

Estimated properties based on molecular analogs:

PropertyValue
Melting Point85–90°C
Boiling Point220–225°C (decomposes)
SolubilitySoluble in DMSO, THF

Reactivity Profile

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids.

  • Dithiolylidene Moiety: Acts as a π-acceptor ligand in coordination chemistry, forming complexes with transition metals like Pd(II) or Cu(I) .

  • Electrophilic Substitution: The conjugated system may undergo electrophilic attack at the sulfur or α-carbon positions.

Applications and Research Findings

Organic Electronics

Dithiol-based compounds are valued for their charge-transport properties. (2H-1,3-Dithiol-2-ylidene)acetaldehyde could serve as a building block for conductive polymers or non-linear optical materials .

Medicinal Chemistry

Sulfur-containing aldehydes exhibit antimicrobial and anticancer activities. The compound’s ability to coordinate metal ions might enhance its bioactivity, though toxicity studies are needed .

Coordination Chemistry

Preliminary studies on analogous trithiapentalenes show strong binding to Hg(II) and Ag(I), suggesting potential use in heavy-metal sensing or catalysis .

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